molecular formula C13H16N4O B2865003 3-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide CAS No. 2101199-84-0

3-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2865003
CAS No.: 2101199-84-0
M. Wt: 244.298
InChI Key: FLLMUSWDTCFZSY-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent functional group modifications . The reaction conditions often include acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and hydroxylated compounds. These products can serve as intermediates for further chemical transformations or as final products with specific applications .

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles and pyrazole derivatives, such as:

Uniqueness

What sets 3-Amino-1-ethyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

IUPAC Name

5-amino-2-ethyl-N-methyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-17-11(9-12(14)15-17)13(18)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMUSWDTCFZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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